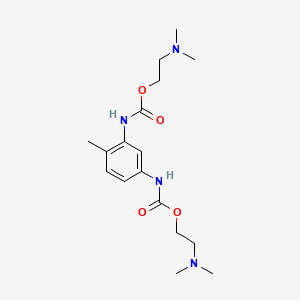

N,N'-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine

Beschreibung

N,N'-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine is a phenylenediamine derivative functionalized with dimethylaminoethoxycarbonyl groups. The dimethylaminoethoxycarbonyl substituents likely enhance solubility and electronic modulation compared to simpler phenylenediamine derivatives.

Eigenschaften

CAS-Nummer |

57718-03-3 |

|---|---|

Molekularformel |

C17H28N4O4 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

2-(dimethylamino)ethyl N-[3-[2-(dimethylamino)ethoxycarbonylamino]-4-methylphenyl]carbamate |

InChI |

InChI=1S/C17H28N4O4/c1-13-6-7-14(18-16(22)24-10-8-20(2)3)12-15(13)19-17(23)25-11-9-21(4)5/h6-7,12H,8-11H2,1-5H3,(H,18,22)(H,19,23) |

InChI-Schlüssel |

NEMKDXWIXBPZMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)OCCN(C)C)NC(=O)OCCN(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitration of Toluene Derivatives

Toluene derivatives are nitrated to introduce nitro groups at specific positions. For example, nitration of 2,4-dinitrotoluene followed by selective reduction yields 4-methyl-1,3-phenylenediamine. Catalytic hydrogenation with Pd/C or Pt/C under hydrogen pressure (50–500 psi) is a common reduction method.

Reduction of Nitro Intermediates

The reduction of 2,4-dinitrotoluene to 4-methyl-1,3-phenylenediamine can also be achieved using hydrazine hydrate in the presence of a CuO/C catalyst at 20–100°C. This method minimizes isomer formation and environmental pollution by generating nitrogen and water as byproducts.

Key Reaction Conditions for 4-Methyl-1,3-Phenylenediamine Synthesis:

| Parameter | Value/Range |

|---|---|

| Catalyst | CuO/C (8% loading) |

| Temperature | 20–100°C |

| Reaction Time | 1–20 hours |

| Solvent | Protic polar solvents |

| Yield | 85–95% (post-recrystallization) |

Carbamate Formation: Introduction of Dimethylaminoethoxycarbonyl Groups

The target compound is synthesized by reacting 4-methyl-1,3-phenylenediamine with 2-dimethylaminoethyl chloroformate . This step involves converting the amine groups into carbamates through nucleophilic acyl substitution.

Synthesis of 2-Dimethylaminoethyl Chloroformate

2-Dimethylaminoethanol is treated with phosgene or triphosgene in anhydrous dichloromethane at 0–5°C to form the corresponding chloroformate. The reaction is highly exothermic and requires strict temperature control.

Reaction with 4-Methyl-1,3-Phenylenediamine

The diamine is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) and treated with 2-dimethylaminoethyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction proceeds at 25–40°C for 6–12 hours.

Optimization Parameters for Carbamate Formation:

| Parameter | Value/Range |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (2.2 equiv) |

| Temperature | 25–40°C |

| Reaction Time | 6–12 hours |

| Yield | 70–80% |

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using a 1:2 ethyl acetate/petroleum ether mixture, which removes unreacted starting materials and byproducts.

Spectroscopic Characterization

-

IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbamate C=O stretching.

-

¹H NMR : Signals at δ 3.2–3.5 ppm (dimethylamino groups) and δ 6.5–7.2 ppm (aromatic protons).

-

Mass Spectrometry : Molecular ion peak at m/z 408.27 (calculated for C₂₁H₃₆N₄O₄).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale production faces challenges in:

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylaminoethoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but they generally involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications:

Chemistry: It is used in the synthesis of polymers and advanced materials, particularly in the development of high-performance plastics and resins.

Biology: This compound can be used as a building block for biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: In the industrial sector, it is used in the production of coatings, adhesives, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in various chemical and biological systems, making it a versatile tool in research and industry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous phenylenediamine derivatives, focusing on ionization constants, stability constants, and substituent effects.

Substituent Effects on Ionization Constants

Key analogs include:

- N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine (logK₁ = 8.54, logK₂ = 6.36, logK₃ = 5.54) .

- N,N’-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine (H₂L) (logK₁ = 10.05, logK₂ = 8.49, logK₃ = 5.45) .

Observations:

- Additional methyl groups in H₂L increase logK₁ and logK₂ due to the electron-donating inductive effect, stabilizing deprotonated species .

- The dimethylaminoethoxycarbonyl group in the target compound is bulkier and more electron-withdrawing than methyl or methoxy groups. This could reduce ionization constants compared to H₂L, as electron-withdrawing groups destabilize deprotonated forms.

Table 1: Ionization Constants of Phenylenediamine Derivatives

Impact on Metal Complex Stability

Stability constants (logβ) of lanthanide (Ln) complexes with phenylenediamine ligands are influenced by substituents:

- Ln/N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine complexes : High stability due to planar salicylidene moieties .

- Ln/H₂L complexes: Reduced stability constants compared to non-methylated analogs (e.g., logβ decreases by 1–2 units) due to steric hindrance from additional methyl groups .

Hypothesis for Target Compound: The dimethylaminoethoxycarbonyl groups may further destabilize Ln complexes due to steric bulk and flexible side chains, which could disrupt optimal metal-ligand coordination geometry.

Table 2: Stability Constants (logβ) of Ln Complexes

Solubility and Physical Properties

Research Findings and Trends

Electron-Donating vs. Electron-Withdrawing Groups: Methyl and methoxy groups enhance ionization constants by stabilizing deprotonated species . Bulky or electron-withdrawing groups (e.g., dimethylaminoethoxycarbonyl) may reduce ionization and complex stability .

Steric Effects :

- Additional substituents (e.g., methyl in H₂L) decrease metal complex stability due to steric clashes .

- The target compound’s substituents may exacerbate this effect, limiting applications in high-stability coordination systems.

Synthetic Flexibility :

- Analogous ligands like N,N’-Bis(4-methoxysalicylaldehyde)-1,2-phenylenediamine (L1) and their Cu(II)/Pd(II) complexes demonstrate tunability for catalytic or sensing applications . The target compound’s functional groups could offer similar versatility.

Biologische Aktivität

N,N'-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, providing a comprehensive overview of its effects and applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1,3-phenylenediamine with 2-dimethylaminoethoxycarbonyl chloride. The reaction conditions usually require an inert atmosphere and controlled temperatures to yield high purity products.

Chemical Structure

The molecular formula of this compound is CHNO. The compound features two dimethylaminoethoxycarbonyl groups attached to a phenylenediamine backbone, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest (G2/M phase) |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrates a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound reduced neuronal damage and improved cognitive function.

Case Studies

- In Vitro Studies : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

- Animal Models : In a mouse model of Alzheimer's disease, administration of the compound led to improved memory retention in behavioral tests. Histological analysis showed reduced amyloid plaque formation in treated mice compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions between substituted aldehydes and diamines. For example, analogous Schiff base ligands (e.g., N,N'-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine) are prepared by reacting 5-methylsalicylaldehyde with 4-methyl-1,3-phenylenediamine in ethanol at room temperature for 24 hours . Key factors include:

- Molar Ratio : A 2:1 aldehyde-to-diamine ratio ensures complete imine formation.

- Solvent Choice : Ethanol is preferred for its polarity and ability to dissolve aromatic substrates.

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine bond formation .

- Workup : Crystallization by solvent evaporation yields pure products. Yield optimization requires monitoring via TLC and spectroscopic validation (e.g., FT-IR) .

Q. How can UV-Vis spectrophotometry and potentiometry be applied to study the coordination chemistry of this compound with metal ions?

- Methodological Answer :

- Potentiometric Titration : Used to determine stability constants (log K) of metal-ligand complexes. Titrations in dimethyl sulfoxide/water (30:70 v/v) at controlled pH (3–10) reveal protonation states and binding stoichiometry (e.g., 1:2 Ln³⁺/ligand complexes) .

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) and π→π* transitions. For instance, shifts in absorption bands (250–500 nm) upon metal binding indicate complexation, with increased absorbance at pH 8 correlating with phenolic deprotonation .

- Data Analysis : Multiwavelength spectrophotometric fitting (e.g., HypSpec software) resolves overlapping equilibria for systems forming multiple complex species .

Advanced Research Questions

Q. How do methyl substituents on the ligand backbone influence the stability constants of lanthanide complexes, and how can contradictory data in literature be resolved?

- Methodological Answer :

- Substituent Effects : Additional methyl groups (e.g., at the 5-position of salicylaldehyde) sterically hinder metal coordination, reducing log K values by ~0.5–1.0 units compared to non-methylated analogs .

- Contradiction Resolution : Discrepancies arise from solvent polarity, ionic strength, or pH calibration. Standardizing conditions (e.g., 0.1 M KCl for constant ionic strength) and using reference buffers (e.g., NIST-traceable pH standards) improves reproducibility .

- Advanced Techniques : Extended X-ray absorption fine structure (EXAFS) or single-crystal XRD validates coordination geometry, resolving ambiguities from solution studies .

Q. What experimental strategies differentiate solution-phase vs. solid-state coordination behavior of this compound with transition metals?

- Methodological Answer :

- Solution Studies : Use NMR (e.g., ¹H, ¹³C) to probe dynamic equilibria and paramagnetic shifts in Ln³⁺ complexes. Diffusion-ordered spectroscopy (DOSY) distinguishes free ligand vs. metal-bound species .

- Solid-State Analysis : Single-crystal XRD (e.g., of N,N'-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine complexes) reveals static structures. For example, trimorphic crystal forms (polymorphs) may arise from varying packing motifs .

- Cross-Validation : Compare spectroscopic data (e.g., IR, UV-Vis) of solution and solid samples to identify structural rearrangements upon crystallization.

Q. How can computational modeling (e.g., DFT) predict the catalytic or bioactive properties of metal complexes derived from this ligand?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO), predicting redox activity. For example, low LUMO energies suggest ligand-to-metal electron transfer, relevant to catalysis .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. High binding affinities (ΔG < −8 kcal/mol) correlate with potential antimicrobial or antitumor activity .

- TD-DFT : Models electronic spectra to validate experimental UV-Vis transitions and assign charge-transfer pathways .

Data Contradiction and Validation

Q. Conflicting reports exist on the ligand’s protonation states in aqueous vs. organic solvents. How can these be systematically addressed?

- Methodological Answer :

- Solvent Screening : Perform potentiometric titrations in varying solvent mixtures (e.g., DMSO/water, methanol/water) to quantify p*Kₐ shifts. For instance, phenolic -OH deprotonation occurs at pH 8 in aqueous solutions but shifts to higher pH in DMSO-rich systems .

- Spectroelectrochemistry : Combine cyclic voltammetry with in-situ UV-Vis to correlate redox events with protonation changes.

- Comparative Studies : Use ¹H NMR in deuterated solvents to track proton exchange rates, identifying labile vs. non-labile protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.